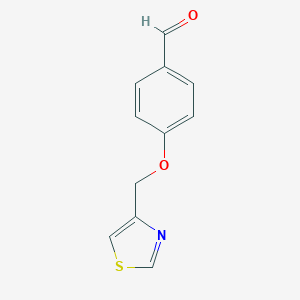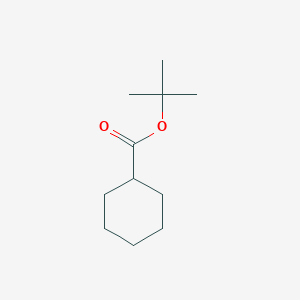![molecular formula C15H14O2 B184381 4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl- CAS No. 21568-04-7](/img/structure/B184381.png)
4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as coumarin, and it is widely found in different plants, including tonka beans, sweet clover, and cassia cinnamon. Coumarin has been extensively studied for its diverse biological activities, including anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant effects.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its diverse biological activities. It has been shown to possess anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant effects. Coumarin is also known for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Coumarin has also been shown to have hypoglycemic effects, making it a potential treatment for diabetes. Additionally, coumarin has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular diseases.
Wirkmechanismus
The mechanism of action of coumarin is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes, receptors, and transcription factors. Coumarin has been shown to inhibit the activity of enzymes, such as tyrosinase, which is involved in melanin synthesis. It has also been shown to interact with receptors, such as the aryl hydrocarbon receptor, which is involved in the regulation of various biological processes. Coumarin has also been shown to modulate the activity of transcription factors, such as NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Coumarin has been shown to have diverse biochemical and physiological effects. It has been shown to possess anticoagulant effects by inhibiting the activity of vitamin K epoxide reductase, which is involved in the synthesis of clotting factors. Coumarin has also been shown to possess anti-inflammatory effects by inhibiting the activity of cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. Additionally, coumarin has been shown to possess antimicrobial effects by inhibiting the growth of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages and limitations for lab experiments. One of the advantages of coumarin is its diverse biological activities, which make it a potential candidate for various applications. Coumarin is also readily available and relatively inexpensive, making it accessible to researchers. However, one of the limitations of coumarin is its potential toxicity, which can limit its use in certain applications. Additionally, coumarin can be unstable under certain conditions, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for the study of coumarin. One of the future directions is the development of novel synthetic methods for coumarin and its derivatives. These methods can provide high yields of pure compounds with enhanced biological activity. Another future direction is the identification of new biological targets for coumarin, which can expand its potential applications. Additionally, the development of coumarin-based therapeutics for the treatment of various diseases is a promising future direction. Coumarin has the potential to be used as a lead compound for the development of new drugs with enhanced efficacy and reduced toxicity.
In conclusion, coumarin is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. Its potential applications in various fields make it a promising candidate for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of coumarin have been discussed in this paper. Further research on coumarin can provide valuable insights into its potential applications and contribute to the development of new drugs for the treatment of various diseases.
Synthesemethoden
Coumarin can be synthesized through various methods, including Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The Pechmann condensation method involves the reaction of salicylaldehyde with a β-ketoester in the presence of a catalyst, such as sulfuric acid. The Perkin reaction method involves the reaction of salicylic acid with an acid anhydride in the presence of a catalyst, such as hydrochloric acid. The Knoevenagel condensation method involves the reaction of salicylaldehyde with a malonic acid derivative in the presence of a base, such as sodium hydroxide. These methods have been optimized to provide high yields of pure coumarin.
Eigenschaften
CAS-Nummer |
21568-04-7 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2,2-dimethyl-3H-benzo[h]chromen-4-one |
InChI |
InChI=1S/C15H14O2/c1-15(2)9-13(16)12-8-7-10-5-3-4-6-11(10)14(12)17-15/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
YHOWOOKDRDXOBR-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C |
Kanonische SMILES |
CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)










